2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide
Overview
Description
2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide is a chemical compound with the molecular formula C11H13BrN2O3 and a molecular weight of 301.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide consists of a bromo-methyl group attached to a carbon, which is also attached to an amide group. The amide nitrogen is bonded to a 2-methyl-5-nitrophenyl group .Scientific Research Applications
Molecular Properties and Vibrational Frequencies : A study by (Viana et al., 2016) investigated the molecular properties of 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, an analogue of 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide. The research focused on understanding intramolecular interactions and vibrational mode couplings using Density Functional Theory (DFT). This study provides insights into the molecular dynamics and stability of such compounds.
Synthesis and Molecular Structure : Another significant application is seen in the synthesis and molecular analysis of related compounds. For instance, (Kulai & Mallet-Ladeira, 2016) described the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, analyzing it through various spectroscopic techniques and crystallography. This kind of research is crucial for developing new materials with potential applications in various fields, including pharmaceuticals and electronics.
Application in Polymerization : The compound and its derivatives also find applications in polymer sciences. The fluorescent properties of certain analogues are leveraged as initiators in polymerization processes, as illustrated by the synthesis of a fluorescent ATRP initiator (Kulai & Mallet-Ladeira, 2016).
Urease Inhibitory and Antioxidant Activity : In the field of biochemistry, compounds like 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol Schiff base, which bear structural similarity, have been studied for their urease inhibitory and antioxidant potentials. Such studies (Zulfiqar et al., 2020) contribute to understanding the bioactivity of these compounds, which can be crucial for medical and agricultural applications.
Kinetics and Molecular Interactions : The kinetics of reactions involving similar compounds, and the application of concepts like the Hammett relationship, are also a focus area. Research by (Spinelli et al., 1972) on debromination reactions in methanol provides insights into the reactivity and molecular interactions of these compounds.
Mutagenic Effects and Molecular Structure-Activity Relationships : The mutagenic effects of certain 2-bromo-propanamides and their structure-activity relationships were explored by (Dolzani et al., 1992). This research contributes to understanding the biological impacts of these compounds, which is vital for ensuring their safe application in various domains.
Future Directions
properties
IUPAC Name |
2-bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-7-4-5-8(14(16)17)6-9(7)13-10(15)11(2,3)12/h4-6H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVJDYAQNIZJBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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